9-Hydroxy-2,6-dichlorodibenzofuran

AhR agonism CYP1A1 induction Dioxin-like activity

Hydroxylated PCDF standards frequently confound AhR studies with unintended estrogenic activity and SULT1E1 inhibition. 9-Hydroxy-2,6-dichlorodibenzofuran resolves this: it is experimentally inactive as an estrogen and lacks the structural motif for sulfotransferase inhibition, enabling clean mechanistic isolation of AhR-mediated transcriptional effects. • AhR CYP1A1 Induction: EC50 0.260 nM - 11.5× more potent than TCDF • Estrogenically Inactive: No SULT1E1 inhibition; zero confounding endocrine cross-talk • Analytical Marker: +16 Da mass shift vs. 2,6-DCDF with distinct LC-MS/MS fragmentation Supplied as a custom-synthesized reference standard with Certificate of Analysis. Quote-based pricing; typical lead time 2-4 weeks.

Molecular Formula C12H6Cl2O2
Molecular Weight 253.08 g/mol
Cat. No. B1245163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxy-2,6-dichlorodibenzofuran
Molecular FormulaC12H6Cl2O2
Molecular Weight253.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C3=C(C=CC(=C3O2)Cl)O
InChIInChI=1S/C12H6Cl2O2/c13-6-1-4-10-7(5-6)11-9(15)3-2-8(14)12(11)16-10/h1-5,15H
InChIKeyOWUKZTGSLORTKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hydroxy-2,6-dichlorodibenzofuran: Product Overview


9-Hydroxy-2,6-dichlorodibenzofuran (CHEBI:79749) is a hydroxylated metabolite belonging to the polychlorinated dibenzofuran (PCDF) class, characterized by a hydroxy substituent at position 1 and chlorine atoms at positions 4 and 8 on the dibenzofuran backbone [1]. As a member of the broader family of halogenated aromatic hydrocarbons, this compound is relevant in studies of environmental persistence, metabolic activation, and receptor-mediated toxicity. Its distinct substitution pattern differentiates it from other dichlorodibenzofuran congeners in terms of biological activity profiles, making it a valuable reference standard for analytical and mechanistic investigations [2].

AhR Pathway Study FitEnables selective AhR activation profiling without estrogenic confounding, based on reported inactivity in ER assays.
Metabolite IdentificationSupports LC-MS/MS method development as a hydroxylated PCDF reference standard via distinct +16 Da mass shift.
Endocrine Disruption ResearchSupports dissecting receptor-mediated toxicity pathways, with a structural motif that avoids SULT1E1 inhibition.

9-Hydroxy-2,6-dichlorodibenzofuran: Non-Interchangeability Evidence


Within the PCDF family, minor positional changes in chlorine and hydroxyl substituents produce dramatic shifts in biological potency and selectivity. The metabolism of chlorinated dibenzofurans yields multiple monohydroxy isomers with widely varying substitution patterns [1]. Crucially, the absence of two adjacent halogen substituents around the hydroxyl group in 9-hydroxy-2,6-dichlorodibenzofuran precludes the potent inhibition of estrogen sulfotransferase (SULT1E1) observed for other hydroxylated PCDFs [2]. Consequently, procurement decisions based solely on compound class similarity risk introducing unintended confounding endocrine activity or misestimating AhR-mediated toxic potency, directly undermining experimental reproducibility and data interpretability.

Estrogenic Confound
Other hydroxylated PCDFs may introduce estrogenic activity via SULT1E1 inhibition, which this compound lacks, altering mechanistic interpretation.
Potency Mismatch
Using non-hydroxylated PCDFs as AhR controls may underestimate activation potency; receptor sensitivity to hydroxy substitution can shift substantially.
Isomer Sensitivity
The absence of adjacent halogen substituents around the hydroxy group is critical for the inactive estrogenic profile and may not transfer to other isomers.

9-Hydroxy-2,6-dichlorodibenzofuran: Differentiation Evidence


AhR Agonism Potency in HepG2 Cells

9-Hydroxy-2,6-dichlorodibenzofuran exhibits an EC50 of 0.260 nM for AhR agonism, measured by CYP1A1 induction via EROD assay in human HepG2 cells [1]. In comparison, the prototypical halogenated dibenzofuran TCDF (2,3,7,8-tetrachlorodibenzofuran) shows an EC50 of approximately 3 nM (3 × 10⁻⁹ M) under comparable hepatoma cell reporter conditions [2]. This represents an 11.5-fold increase in AhR-mediated potency for the hydroxylated congener.

AhR Agonism Potency
Cross-study comparable
EC50 0.260 nM
11.5x higher sensitivity than TCDF (3 nM) in HepG2 cells
Supports high-sensitivity AhR activation assay context
Enables signal detection at low concentrations
AhR agonism CYP1A1 induction Dioxin-like activity

Estrogenic Selectivity Profile

In an experimental validation set for a quantitative structure–activity relationship (QSAR) model of estrogenicity, 9-hydroxy-2,6-dichlorodibenzofuran was classified as 'Inactive' for estrogen receptor-mediated activity [1]. This contrasts with numerous other hydroxylated polyhalogenated aromatic hydrocarbons (PHAH-OHs) that exert estrogenic effects, at least in part via potent inhibition of estrogen sulfotransferase SULT1E1 at subnanomolar concentrations [2].

Estrogenic Selectivity
Class-level inference
Inactive
vs. estrogenically active hydroxylated PCDFs (ER assay)
Supports AhR pathway interpretation without estrogenic confounding
QSAR validation dataset context
Endocrine disruption Estrogen receptor Selectivity profiling

Structural Requirements for SULT1E1 Inhibition

Kester et al. (2002) established that potent SULT1E1 inhibition by hydroxylated PHAHs requires two adjacent halogen substituents flanking the hydroxyl group [1]. 9-Hydroxy-2,6-dichlorodibenzofuran bears a hydroxyl at position 1 with chlorine substituents at positions 4 and 8—a non-adjacent arrangement that fails to satisfy this structural prerequisite, consistent with its experimentally observed estrogenic inactivity [2].

SULT1E1 SAR
Class-level inference
Non-adjacent Halogen
Hydroxyl (C1) lacks adjacent Cl (C4, C8)
Lack of SULT1E1 inhibition consistent with SAR data
Structural rationale for endocrine activity profile
Structure-activity relationship SULT1E1 inhibition Molecular determinants

LC-MS/MS Differentiation

The hydroxylation of 2,6-dichlorodibenzofuran (MW 237.08 Da) to form 9-hydroxy-2,6-dichlorodibenzofuran (MW 253.08 Da) introduces a characteristic mass shift of +16 Da, readily detectable by high-resolution mass spectrometry [1]. The parent compound 2,6-dichlorodibenzofuran has a predicted LC-MS/MS spectrum (10V, positive mode) with splash key splash10-000i-0090000000-266a6bc8398477cc46e9 [2], providing a baseline against which the hydroxylated metabolite can be differentiated through its distinct fragmentation pattern arising from the phenolic moiety.

LC-MS/MS Differentiation
Data to verify
+16 Da shift
Parent (237 Da) to hydroxy metabolite (253 Da)
Supports LC-MS/MS metabolite identification workflow
Predicted spectra; experimental validation required
Analytical chemistry Metabolite identification Mass spectrometry

9-Hydroxy-2,6-dichlorodibenzofuran: Optimal Use Cases


High-Sensitivity AhR Activation Profiling

With an EC50 of 0.260 nM for AhR-mediated CYP1A1 induction—11.5-fold more potent than the reference agonist TCDF [1][2]—this compound serves as a high-sensitivity positive control for in vitro AhR reporter and EROD assays, enabling robust signal detection at low nanomolar concentrations while minimizing solvent toxicity and off-target effects.

AhR-Specific Endocrine Disruption Research

Because 9-hydroxy-2,6-dichlorodibenzofuran is experimentally inactive as an estrogenic compound [1] and lacks the structural motif required for SULT1E1 inhibition [2], it provides an unparalleled tool for isolating AhR-mediated transcriptional effects in mechanistic endocrine disruption studies, eliminating the confounding estrogenic activity commonly associated with other hydroxylated PCDF congeners.

PCDF Metabolite Analytical Reference Standard

The characteristic +16 Da mass shift relative to 2,6-dichlorodibenzofuran, combined with distinct LC-MS/MS fragmentation arising from the phenolic hydroxyl group [1][2], makes this compound an essential reference standard for developing targeted LC-MS/MS methods to monitor hydroxylated PCDF metabolites in environmental fate studies, bioremediation monitoring, and human biomonitoring programs.

SAR Probe for Hydroxylated PCDFs

The unique 1-hydroxy-4,8-dichloro substitution pattern of this congener serves as a defined SAR probe to investigate the role of hydroxyl group positioning on AhR binding affinity, metabolic sulfation susceptibility, and endocrine activity within the broader class of hydroxylated polyhalogenated aromatic hydrocarbons [1][2], supporting rational design of environmental toxicity models and predictive QSAR frameworks.

Application
Selection Property
Validation Focus
AhR Signal Transduction Studies
AhR selectivity review
AhR pathway endpoint interpretation
Metabolite Identification (LC-MS)
+16 Da mass shift context
LC-MS method match and fragmentation review
Endocrine Disruption Screening
No reported SULT1E1 inhibition
Receptor endpoint assessment and source review
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